molecular formula C16H17N3 B14746471 2,7,9-Trimethyl-3,6-acridinediamine CAS No. 4675-52-9

2,7,9-Trimethyl-3,6-acridinediamine

Cat. No.: B14746471
CAS No.: 4675-52-9
M. Wt: 251.33 g/mol
InChI Key: DZOAERSZTDNTCO-UHFFFAOYSA-N
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Description

2,7,9-Trimethyl-3,6-acridinediamine (CAS 4675-52-9) is a heterocyclic aromatic compound derived from the acridine scaffold. Its molecular formula is C₁₆H₁₇N₃, with a molecular weight of 251.33 g/mol . The compound is structurally characterized by a tricyclic acridine core substituted with methyl groups at positions 2, 7, and 9, and amino groups at positions 3 and 4. It is commonly utilized in scientific research, particularly in dye chemistry and as a precursor for synthesizing bioactive molecules .

The hydrochloride salt form (CAS 4215-95-6, C₁₆H₁₇N₃·HCl) has a molecular weight of 287.79 g/mol and is listed in safety databases as a Category 4 acute toxin (oral) and irritant (skin, eyes, respiratory system) . Its synthesis involves derivatizing the acridine skeleton with amino and imino groups, as described in studies on heterocyclic compound synthesis .

Properties

CAS No.

4675-52-9

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

2,7,9-trimethylacridine-3,6-diamine

InChI

InChI=1S/C16H17N3/c1-8-4-11-10(3)12-5-9(2)14(18)7-16(12)19-15(11)6-13(8)17/h4-7H,17-18H2,1-3H3

InChI Key

DZOAERSZTDNTCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(C=C(C(=C3)C)N)N=C2C=C1N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,9-Trimethyl-3,6-acridinediamine typically involves the reaction of 2,4-diaminotoluene with formaldehyde and formic acid. The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,7,9-Trimethyl-3,6-acridinediamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives of the compound .

Scientific Research Applications

2,7,9-Trimethyl-3,6-acridinediamine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,7,9-Trimethyl-3,6-acridinediamine involves its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands. This property makes it useful in studying genetic mutations and developing new therapeutic agents .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,7,9-Trimethyl-3,6-acridinediamine with analogous acridine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Solubility
This compound 4675-52-9 C₁₆H₁₇N₃ 251.33 2,7,9-trimethyl; 3,6-diamine Solid Limited data
This compound HCl 4215-95-6 C₁₆H₁₇N₃·HCl 287.79 Hydrochloride salt form Solid Water-soluble
N,N'-Dimethyl-3,6-acridinediamine - C₁₅H₁₅N₃ 237.30 N,N'-dimethylamino at 3,6 positions Solid Not reported
6-Amino-1,3-dimethyllumazine - C₆H₈N₄O₂ 168.16 Lumazine core with amino/methyl Solid Ethanol-soluble
Key Observations:
  • Substituent Effects : The 2,7,9-trimethyl substitution in the parent compound increases steric hindrance and lipophilicity compared to N,N'-dimethylated analogs (e.g., N,N'-Dimethyl-3,6-acridinediamine) . This likely impacts solubility and binding affinity in biological systems.
  • Salt Formation : The hydrochloride salt (CAS 4215-95-6) exhibits enhanced water solubility due to ionic character, unlike the free base .

Hazard Profiles and Regulatory Status

Compound Hazard Classification Regulatory Status
This compound HCl H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) Listed in EINECS, TSCA, and Canada’s NDSL
N,N'-Dimethyl-3,6-acridinediamine No data available Not regulated in major inventories
6-Amino-1,3-dimethyllumazine Not classified Not listed in EINECS or TSCA
Key Observations:
  • The hydrochloride salt’s hazard profile is well-documented, whereas data for analogs like N,N'-Dimethyl-3,6-acridinediamine remain scarce .
  • Regulatory scrutiny is higher for this compound HCl due to its industrial and research applications .

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